

A Comparative Guide to the Spectroscopic Interpretation of 4-Fluoropyridine Hydrochloride

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Compound of Interest

Compound Name: **4-Fluoropyridine hydrochloride**

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This guide provides a comprehensive comparison of the spectroscopic data for **4-Fluoropyridine hydrochloride** against two common alternatives, Pyridine hydrochloride and 4-Chloropyridine hydrochloride. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **4-Fluoropyridine hydrochloride** and its analogues. This data has been compiled from various spectral databases and literature sources.

¹H NMR Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Compound	Chemical Shift (ppm) and Multiplicity
4-Fluoropyridine hydrochloride	Data not publicly available. Expected to show two sets of signals in the aromatic region, with splitting patterns influenced by both H-H and H-F coupling.
Pyridine hydrochloride	~8.8 (d), ~8.5 (t), ~8.0 (t)
4-Chloropyridine hydrochloride	~8.5 (d), ~7.6 (d)[1]

¹³C NMR Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Compound	Chemical Shift (ppm)
4-Fluoropyridine hydrochloride	Data not publicly available. The carbon attached to the fluorine atom is expected to show a large C-F coupling constant.
4-Fluoropyridine (Free Base)	~165 (d, J=240 Hz), ~140 (d, J=17 Hz), ~110 (d, J=4 Hz)
Pyridine hydrochloride	~150, ~143, ~127
4-Chloropyridine hydrochloride	~151, ~142, ~128

FT-IR Data

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation.

Compound	Key IR Absorptions (cm ⁻¹)
4-Fluoropyridine hydrochloride	Data not publicly available. Expected to show characteristic peaks for C-H stretching, C=C and C=N stretching in the aromatic ring, and a C-F stretching band.
Pyridine hydrochloride	~3000-2800 (N-H stretch), ~1600-1400 (aromatic C=C and C=N stretch) [2] [3] [4]
4-Chloropyridine hydrochloride	~3100-3000 (aromatic C-H stretch), ~1630 (C=C stretch), ~1580 (C=N stretch), ~820 (C-Cl stretch) [1]

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Compound	Method	[M+H] ⁺ (m/z)
4-Fluoropyridine hydrochloride	ESI	Expected at 98.03
4-Fluoropyridine (Free Base)	GC-MS	97.03 [5]
Pyridine hydrochloride	ESI	80.05
4-Chloropyridine hydrochloride	ESI	114.01

Experimental Protocols

Standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy of Organic Salts

Sample Preparation:

- Weigh 5-10 mg of the hydrochloride salt.

- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as acidic protons may exchange with deuterium in protic solvents.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Reference: The residual solvent peak is used for chemical shift calibration.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for at least 2 hours and cool in a desiccator.
- In an agate mortar, grind 1-2 mg of the solid sample to a fine powder.
- Add approximately 200 mg of the dried KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained.

- Place a small amount of the mixture into a pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

- Spectrometer: A standard FT-IR spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Background: A spectrum of a pure KBr pellet should be acquired as a background.

Electrospray Ionization Mass Spectrometry (ESI-MS) of Small Molecules

Sample Preparation:[11][12][13]

- Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution with the same solvent to a final concentration of 1-10 $\mu\text{g}/\text{mL}$.
- If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation for positive ion mode analysis.

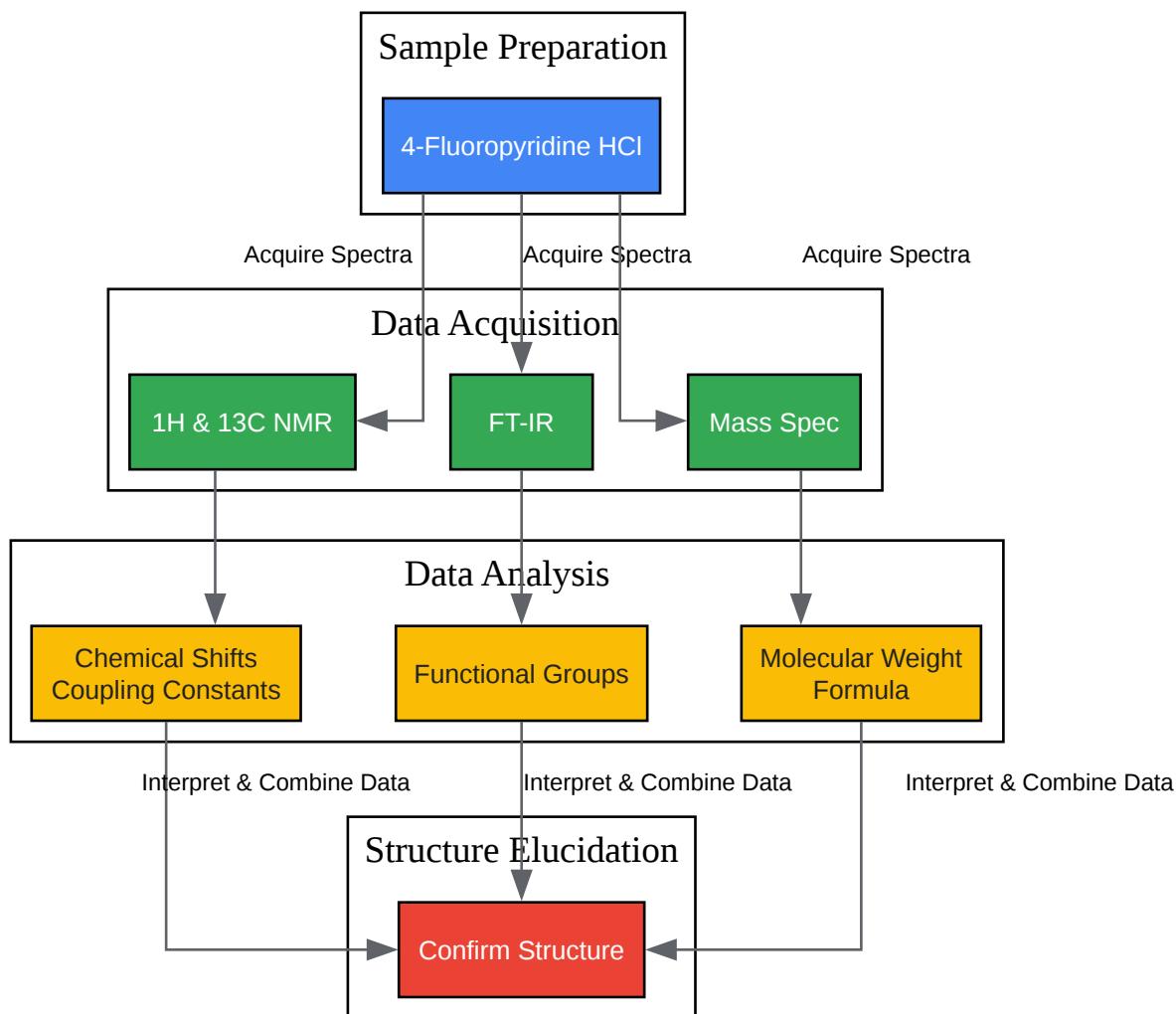
Data Acquisition:

- Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Mode: Positive ion mode is typically used for pyridine derivatives to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- Infusion: The sample solution is introduced into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.

- Mass Range: Scan a mass range appropriate for the expected molecular weight of the analyte.

Data Interpretation Workflow & Structural Visualization

The following diagrams illustrate the logical workflow for spectroscopic data interpretation and the chemical structure of **4-Fluoropyridine hydrochloride** with its key atoms.



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Caption: Workflow for Spectroscopic Data Interpretation.

Caption: Structure of **4-Fluoropyridine hydrochloride**.

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